![molecular formula C23H30N4O4S B2673426 N-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide CAS No. 887196-71-6](/img/structure/B2673426.png)
N-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide
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Overview
Description
“N-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a tosyl group, which is often used as a protecting group in organic synthesis . The compound also includes an amide group, which is a key functional group in proteins and other bioactive molecules .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a cyclic structure (piperazine ring). The 2,5-dimethylphenyl group is a derivative of phenol, with two methyl groups at the 2nd and 5th positions .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The amide group might participate in condensation or hydrolysis reactions, while the piperazine ring could undergo substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, nitro compounds, which are similar to your compound, are known to have high dipole moments and low volatility .
Scientific Research Applications
Antibacterial Agents
The growing antimicrobial resistance to last-line antimicrobials among Gram-positive pathogens remains a major healthcare emergency worldwide. Researchers have explored novel thiazole derivatives derived from this compound. These derivatives exhibit in vitro antimicrobial activity against representative Gram-negative and Gram-positive strains, including tedizolid/linezolid-resistant Staphylococcus aureus (S. aureus) and vancomycin-resistant Enterococcus faecium (E. faecium). Notably, some derivatives also show broad-spectrum antifungal activity against drug-resistant Candida strains .
Thiazole Derivatives
The compound serves as a precursor for thiazole derivatives. Thiazoles are versatile heterocyclic compounds with diverse applications in medicinal chemistry, agrochemicals, and materials science. Researchers have synthesized 4-substituted thiazoles with excellent activity against methicillin and tedizolid/linezolid-resistant S. aureus, highlighting their potential as scaffolds for antimicrobial drug development .
Solvent and Reagent in Organic Synthesis
N-(2,5-dimethylphenyl)-2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamide finds extensive use as a solvent, reaction medium, and reagent in organic synthesis. It contributes to the synthesis of polymers like poly(methyl methacrylate) (PMMA), poly(vinyl chloride) (PVC), and poly(ethylene terephthalate) (PET) .
Versatile Synthon
N,N-dialkyl amides, including N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA), serve as versatile synthons in synthetic organic chemistry. These polar solvents are readily available, cost-effective, and can generate different functional groups. Researchers have employed them in various reactions, demonstrating their utility in diverse synthetic pathways .
Antifungal Agents
Certain derivatives of this compound exhibit promising antifungal activity. For instance, compounds 9f and 14f demonstrate broad-spectrum antifungal effects against drug-resistant Candida strains. Additionally, ester 8f shows superior activity against Candida auris compared to fluconazole .
Scaffold for Drug Development
Given its unique structure, N-(2,5-dimethylphenyl)-2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamide could serve as a scaffold for designing novel antimicrobial candidates targeting Gram-positive bacteria and drug-resistant pathogenic fungi. Further exploration and optimization of its derivatives may lead to valuable therapeutic agents .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(2,5-dimethylanilino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4S/c1-17-6-9-20(10-7-17)32(30,31)27(23(29)26-13-11-25(4)12-14-26)16-22(28)24-21-15-18(2)5-8-19(21)3/h5-10,15H,11-14,16H2,1-4H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVLGPXDZXDZRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=CC(=C2)C)C)C(=O)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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